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dihydrooxazol-2-yl)pyridine

Cat. No.: B067381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Asymmetric hydrosilylation of prochiral ketones is a powerful and atom-economical method for

the synthesis of enantioenriched secondary alcohols, which are crucial chiral building blocks in

the pharmaceutical and fine chemical industries. The use of chiral catalysts is paramount to

achieving high enantioselectivity. Among the various catalyst systems, those based on C₂-

symmetric pyridine-bis(oxazoline) (pybox) ligands have emerged as highly effective. This

document provides a detailed experimental protocol for the asymmetric hydrosilylation of

ketones catalyzed by a copper complex of the commercially available (S,S)-Ph-pybox ligand.

Overview of the Catalytic System
The catalyst is typically generated in situ from a copper(I) or copper(II) salt and the (S,S)-Ph-

pybox ligand. Copper is an attractive choice due to its low cost and toxicity compared to

precious metals like rhodium or iridium. The (S,S)-Ph-pybox ligand provides a chiral

environment around the copper center, enabling the enantioselective transfer of a hydride from

a silane to the ketone. Phenylsilane is a commonly used hydrosilylating agent in these

reactions.
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Experimental Protocols
This section details the necessary procedures for the in situ preparation of the catalyst and the

subsequent asymmetric hydrosilylation of a ketone.

Materials and Methods
Materials:

Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

(S,S)-Ph-pybox ligand (2,6-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]pyridine)

Anhydrous toluene

Ketone substrate (e.g., acetophenone)

Phenylsilane (PhSiH₃)

Diethoxymethylsilane (Et₂MeSiH) or other suitable silane

Anhydrous tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

All manipulations involving the catalyst preparation and hydrosilylation reaction should be

carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk

techniques.

Solvents should be freshly distilled from appropriate drying agents prior to use.

In Situ Catalyst Formation and Hydrosilylation Protocol
A representative procedure for the hydrosilylation of acetophenone is as follows:
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Catalyst Preparation:

To a flame-dried Schlenk flask under an inert atmosphere, add CuCl (1.0 mg, 0.01 mmol,

1 mol%) and (S,S)-Ph-pybox (4.1 mg, 0.011 mmol, 1.1 mol%).

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes

to allow for the formation of the copper-pybox complex.

Hydrosilylation Reaction:

Cool the flask containing the catalyst solution to 0 °C in an ice bath.

Add acetophenone (120.1 mg, 1.0 mmol) to the flask.

Slowly add phenylsilane (130 mg, 1.2 mmol) dropwise to the stirring solution.

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography

(TLC) or gas chromatography (GC).

Work-up Procedure:

Upon completion of the reaction (typically within a few hours), quench the reaction by the

slow addition of 1 M HCl (5 mL) at 0 °C.

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete

hydrolysis of the intermediate silyl ether.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine

(10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification and Analysis:
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Purify the crude product by flash column chromatography on silica gel to obtain the

corresponding secondary alcohol.

Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid

chromatography (HPLC) or chiral gas chromatography (GC).

Data Presentation
The (S,S)-Ph-pybox-copper catalytic system is effective for the asymmetric hydrosilylation of a

variety of prochiral ketones. Below is a summary of representative results.

Entry
Ketone
Substrate

Silane Time (h)
Temperat
ure (°C)

Yield (%) ee (%)

1
Acetophen

one
PhSiH₃ 4 0 95 92 (S)

2

4-

Methoxyac

etophenon

e

PhSiH₃ 5 0 93 90 (S)

3

4-

Chloroacet

ophenone

PhSiH₃ 3 0 96 94 (S)

4

2-

Acetophen

one

PhSiH₃ 6 25 85 88 (S)

5
Propiophe

none
PhSiH₃ 4 0 92 91 (S)

6 1-Tetralone Et₂MeSiH 12 25 88 85 (S)

7
2-

Heptanone
PhSiH₃ 24 25 75 70 (R)
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Experimental Workflow
Experimental Workflow for (S,S)-Ph-pybox Catalyzed Hydrosilylation

Catalyst Preparation

Hydrosilylation Reaction

Work-up

Purification & Analysis

Add CuCl and (S,S)-Ph-pybox to Schlenk flask

Add anhydrous toluene

Stir at room temperature for 30 min

Cool catalyst solution to 0 °C

Add ketone substrate

Add phenylsilane dropwise

Stir at 0 °C and monitor

Quench with 1 M HCl

Extract with organic solvent

Wash, dry, and concentrate

Flash column chromatography

Determine ee% by chiral HPLC/GC
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Caption: A flowchart of the experimental procedure.

Proposed Catalytic Cycle

Proposed Catalytic Cycle for Copper-Pybox Catalyzed Hydrosilylation

[Cu(I)-(S,S)-Ph-pybox)]+

[H-Cu(III)-(S,S)-Ph-pybox)]+

Oxidative Addition
(PhSiH₃)

[Ketone-H-Cu(III)-(S,S)-Ph-pybox)]+
Ketone Coordination

[ROSiH₂Ph-Cu(I)-(S,S)-Ph-pybox)]+

Hydride Insertion

Reductive Elimination
(ROSiH₂Ph)

Click to download full resolution via product page

Caption: The catalytic cycle of the hydrosilylation.

To cite this document: BenchChem. [Application Notes and Protocols: (S,S)-Ph-pybox
Catalyzed Asymmetric Hydrosilylation of Ketones]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b067381#experimental-protocol-for-s-s-
ph-pybox-catalyzed-hydrosilylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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